N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-2-yl)methyl]ethanediamide
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Overview
Description
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(pyridin-2-ylmethyl)ethanediamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a phthalazinone moiety and a pyridine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and chemical agents.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzyme poly (adp-ribose) polymerase (parp) .
Mode of Action
Based on its structural similarity to known parp inhibitors, it may bind to the active site of the enzyme, preventing it from adding poly adp-ribose chains to target proteins . This can disrupt DNA repair processes and lead to cell death .
Biochemical Pathways
The compound likely affects the DNA repair pathway by inhibiting PARP. This can lead to the accumulation of DNA damage in cells, triggering apoptosis, or programmed cell death .
Result of Action
The inhibition of PARP by this compound could lead to the accumulation of DNA damage in cells, potentially triggering apoptosis . This could be beneficial in the treatment of certain types of cancer, where promoting the death of cancer cells is desirable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(pyridin-2-ylmethyl)ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate to form the phthalazinone intermediate. This intermediate is then reacted with pyridine-2-carboxaldehyde in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(pyridin-2-ylmethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(pyridin-2-ylmethyl)ethanediamide has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- Olaparib : A PARP inhibitor with a similar phthalazinone structure.
Uniqueness
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(pyridin-2-ylmethyl)ethanediamide is unique due to its combination of a phthalazinone moiety and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets and exhibit a range of biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15-13-7-2-1-6-12(13)14(21-22-15)10-20-17(25)16(24)19-9-11-5-3-4-8-18-11/h1-8H,9-10H2,(H,19,24)(H,20,25)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZDTVLXCFJPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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